

spectroscopic data for 3,5-Difluoroaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluoroaniline

Cat. No.: B1215098

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **3,5-Difluoroaniline**

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. **3,5-Difluoroaniline** (CAS No: 372-39-4) is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2]} Its spectroscopic profile provides a definitive fingerprint for identification and structural elucidation. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,5-Difluoroaniline**.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectroscopic data for **3,5-Difluoroaniline**. The data is compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3,5-Difluoroaniline**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the aromatic ring.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **3,5-Difluoroaniline** is characterized by signals from the aromatic protons and the amine group protons. The solvent used for analysis is typically deuterated chloroform (CDCl_3).^[3]^[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.25 - 6.35	Triplet of Triplets (tt)	1H	H-4
~6.35 - 6.45	Doublet of Triplets (dt)	2H	H-2, H-6
~3.70	Broad Singlet (br s)	2H	-NH ₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

^{13}C NMR (Carbon-13 NMR) Data

The proton-decoupled ^{13}C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to symmetry. The large carbon-fluorine coupling constants are a characteristic feature.

Chemical Shift (δ) ppm	Coupling Constant (JC-F) Hz	Assignment
164.5	~245 (d)	C-3, C-5
149.0	~12 (t)	C-1
98.5	~25 (t)	C-4
95.0	~5 (d)	C-2, C-6

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3,5-Difluoroaniline** shows characteristic

bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C bonds. The data presented is for Attenuated Total Reflectance (ATR) IR.[3][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3480 - 3380	Medium-Strong	N-H Symmetric & Asymmetric Stretching
3080 - 3020	Weak-Medium	Aromatic C-H Stretching
1620 - 1580	Strong	N-H Bending (Scissoring) & Aromatic C=C Stretching
1490 - 1450	Strong	Aromatic C=C Stretching
1330 - 1280	Strong	C-N Stretching
1150 - 1100	Very Strong	C-F Stretching
850 - 800	Strong	C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,5-Difluoroaniline**, the molecular formula is C₆H₅F₂N, with a molecular weight of 129.11 g/mol .[3] The electron ionization (EI) mass spectrum is presented below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
129	100	[M] ⁺ (Molecular Ion)
102	~50-60	[M - HCN] ⁺
101	~20-30	[M - H ₂ CN] ⁺ or [C ₅ H ₂ F ₂] ⁺
75	~15-25	[C ₅ H ₂ F] ⁺ or [C ₄ H ₃ N] ⁺

Experimental Protocols

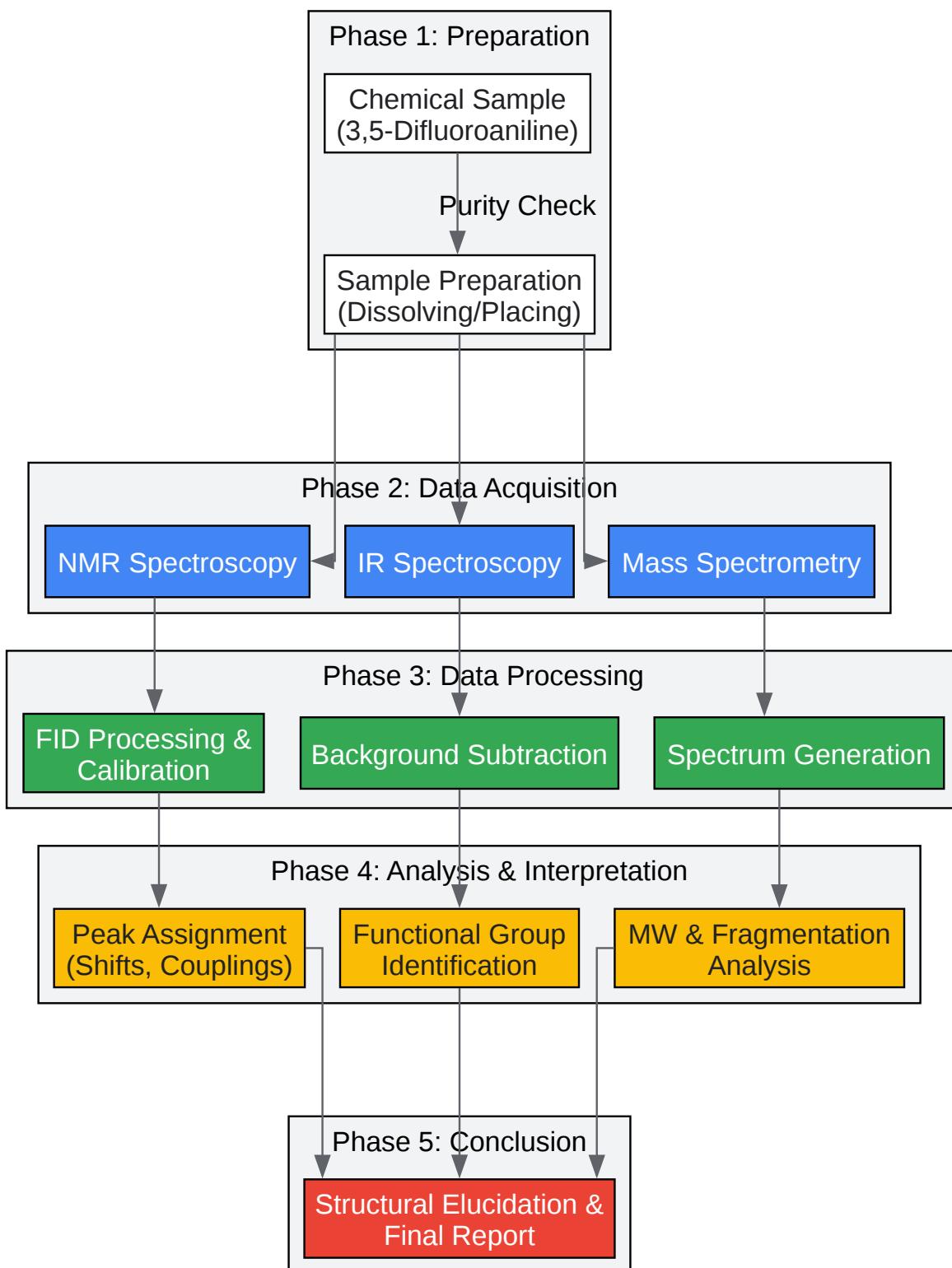
Detailed and standardized experimental procedures are essential for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **3,5-Difluoroaniline** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) inside a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.

IR Spectroscopy Protocol

- Sample Preparation (ATR): Place a small amount of the solid **3,5-Difluoroaniline** sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.^[5]
- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400 \text{ cm}^{-1}$.


- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **3,5-Difluoroaniline** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Separation: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column (e.g., a capillary column like DB-5ms).
- MS Analysis (Electron Ionization): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Detection and Data Processing: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum plots ion intensity against m/z .

Spectroscopic Analysis Workflow

The logical flow from sample to final data interpretation is a critical process in chemical analysis. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3,5-Difluoroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3,5-Difluoroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic data for 3,5-Difluoroaniline (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215098#spectroscopic-data-for-3-5-difluoroaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com